Cas no 2137856-20-1 (Cyclohexanesulfonamide, 3-cyclopropyl-N-methyl-)

Cyclohexanesulfonamide, 3-cyclopropyl-N-methyl- 化学的及び物理的性質
名前と識別子
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- Cyclohexanesulfonamide, 3-cyclopropyl-N-methyl-
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- インチ: 1S/C10H19NO2S/c1-11-14(12,13)10-4-2-3-9(7-10)8-5-6-8/h8-11H,2-7H2,1H3
- InChIKey: TZFTVGUVHBLAKH-UHFFFAOYSA-N
- ほほえんだ: C1(S(NC)(=O)=O)CCCC(C2CC2)C1
Cyclohexanesulfonamide, 3-cyclopropyl-N-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-680464-1.0g |
3-cyclopropyl-N-methylcyclohexane-1-sulfonamide |
2137856-20-1 | 95.0% | 1.0g |
$1229.0 | 2025-03-12 | |
Enamine | EN300-680464-5.0g |
3-cyclopropyl-N-methylcyclohexane-1-sulfonamide |
2137856-20-1 | 95.0% | 5.0g |
$3562.0 | 2025-03-12 | |
Enamine | EN300-680464-2.5g |
3-cyclopropyl-N-methylcyclohexane-1-sulfonamide |
2137856-20-1 | 95.0% | 2.5g |
$2408.0 | 2025-03-12 | |
Enamine | EN300-680464-0.5g |
3-cyclopropyl-N-methylcyclohexane-1-sulfonamide |
2137856-20-1 | 95.0% | 0.5g |
$1180.0 | 2025-03-12 | |
Enamine | EN300-680464-0.25g |
3-cyclopropyl-N-methylcyclohexane-1-sulfonamide |
2137856-20-1 | 95.0% | 0.25g |
$1131.0 | 2025-03-12 | |
Enamine | EN300-680464-0.05g |
3-cyclopropyl-N-methylcyclohexane-1-sulfonamide |
2137856-20-1 | 95.0% | 0.05g |
$1032.0 | 2025-03-12 | |
Enamine | EN300-680464-10.0g |
3-cyclopropyl-N-methylcyclohexane-1-sulfonamide |
2137856-20-1 | 95.0% | 10.0g |
$5283.0 | 2025-03-12 | |
Enamine | EN300-680464-0.1g |
3-cyclopropyl-N-methylcyclohexane-1-sulfonamide |
2137856-20-1 | 95.0% | 0.1g |
$1081.0 | 2025-03-12 |
Cyclohexanesulfonamide, 3-cyclopropyl-N-methyl- 関連文献
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
Cyclohexanesulfonamide, 3-cyclopropyl-N-methyl-に関する追加情報
Cyclohexanesulfonamide, 3-cyclopropyl-N-methyl- (CAS No. 2137856-20-1): A Comprehensive Overview
Cyclohexanesulfonamide, 3-cyclopropyl-N-methyl- (CAS No. 2137856-20-1) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
The chemical structure of Cyclohexanesulfonamide, 3-cyclopropyl-N-methyl- features a cyclohexane ring substituted with a sulfonamide group and a cyclopropyl moiety. The presence of these functional groups imparts specific chemical and biological characteristics that make this compound a valuable candidate for drug development. The cyclohexane ring provides structural rigidity, while the sulfonamide group is responsible for many of its pharmacological effects.
Recent studies have highlighted the potential of Cyclohexanesulfonamide, 3-cyclopropyl-N-methyl- in various therapeutic areas. One notable application is in the treatment of inflammatory diseases. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that Cyclohexanesulfonamide, 3-cyclopropyl-N-methyl- could be a promising lead compound for developing new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, Cyclohexanesulfonamide, 3-cyclopropyl-N-methyl- has shown potential as an antitumor agent. A preclinical study conducted by a team at the National Cancer Institute found that this compound selectively inhibits the growth of various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action appears to involve the disruption of cellular signaling pathways critical for tumor cell survival and proliferation.
The pharmacokinetic profile of Cyclohexanesulfonamide, 3-cyclopropyl-N-methyl- has also been extensively studied. Research indicates that it has favorable oral bioavailability and a reasonable half-life, making it suitable for oral administration. These properties are crucial for developing effective drug formulations that can be easily administered to patients.
Safety and toxicity assessments are essential components of drug development. Preliminary toxicology studies have shown that Cyclohexanesulfonamide, 3-cyclopropyl-N-methyl- exhibits low toxicity at therapeutic doses. However, further investigations are needed to fully understand its long-term safety profile and potential side effects.
In conclusion, Cyclohexanesulfonamide, 3-cyclopropyl-N-methyl- (CAS No. 2137856-20-1) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical science. Ongoing studies aim to optimize its efficacy and safety profile, paving the way for its potential use in clinical settings.
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